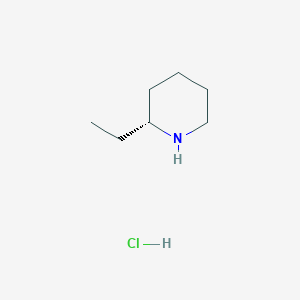

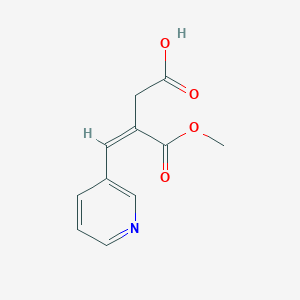

![molecular formula C17H15NO4S B2599515 Ethyl 3-methyl-5-(2-thienylcarbonylamino)benzo[d]furan-2-carboxylate CAS No. 923147-20-0](/img/structure/B2599515.png)

Ethyl 3-methyl-5-(2-thienylcarbonylamino)benzo[d]furan-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-methyl-5-(2-thienylcarbonylamino)benzo[d]furan-2-carboxylate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as ETB, and it is a potent inhibitor of a specific protein known as fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are lipid molecules that act as neurotransmitters in the body. By inhibiting FAAH, ETB can increase the levels of endocannabinoids in the body and produce various physiological effects. In

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

One-Pot Synthesis Techniques : Research has demonstrated the effectiveness of one-pot synthesis techniques, such as microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions, for producing various furan derivatives with potential utility in material science and pharmaceuticals. These methodologies highlight the compound's role in streamlining synthetic routes and enhancing yield efficiencies (Ramarao et al., 2004).

Heterocyclic System Synthesis : The compound has been utilized in the synthesis of new heterocyclic systems, such as thiazolo[3,2-a]pyrimidines and pyrimido[2,1-b]thiazines, showcasing its versatility in constructing complex molecular architectures with potential biological activities (Sirakanyan et al., 2015).

Renewable Materials Synthesis

Biobased Terephthalic Acid Precursors : Studies have explored the use of furan derivatives in the production of biobased terephthalic acid precursors, a key component for creating renewable polyethylene terephthalate (PET). This research underscores the compound's contribution to developing sustainable materials and chemicals (Pacheco et al., 2015).

Antimicrobial Activity

Novel Antimicrobial Compounds : The synthesis of novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones from furan derivatives and their evaluation for antimicrobial activity highlights the potential for discovering new antimicrobial agents. This work emphasizes the role of such compounds in addressing the need for effective treatments against resistant bacterial strains (Ravindra et al., 2008).

Mecanismo De Acción

Target of action

“Ethyl 3-methyl-5-(2-thienylcarbonylamino)benzo[d]furan-2-carboxylate” is a synthetic organic compound. It contains an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are known to interact with various biological targets, including cancer cells and microbes .

Propiedades

IUPAC Name |

ethyl 3-methyl-5-(thiophene-2-carbonylamino)-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c1-3-21-17(20)15-10(2)12-9-11(6-7-13(12)22-15)18-16(19)14-5-4-8-23-14/h4-9H,3H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOYBVJDAULKPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

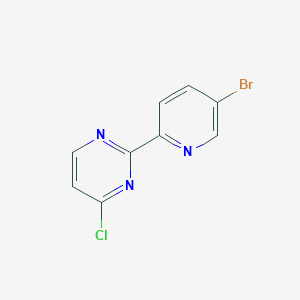

![2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxy-N-propan-2-ylacetamide](/img/structure/B2599434.png)

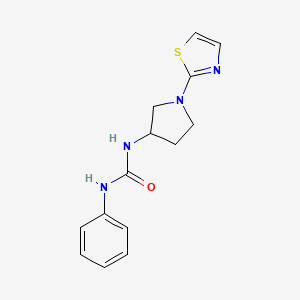

![Methyl 4-{[({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B2599438.png)

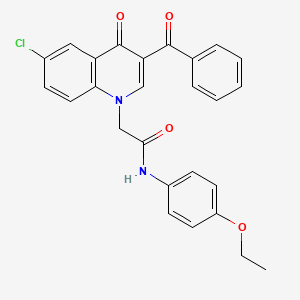

![3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2599446.png)

![1-[(3-Methoxyphenyl)methyl]-3-[(4-methylphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2599449.png)

![2-[[1-[2-(2-Fluorophenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2599451.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2599452.png)